molecular formula C7H8N6OS B1489119 (3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2098079-90-2

(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B1489119
CAS No.: 2098079-90-2
M. Wt: 224.25 g/mol
InChI Key: BBRJFOCVWBKUGG-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: is a chemical compound that belongs to the class of azetidinyl derivatives It features an azido group attached to an azetidine ring and a methylated thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves the following steps:

  • Azetidine Synthesis: The azetidine ring can be synthesized through cyclization reactions starting from amino alcohols or amino acids.

  • Azido Group Introduction: The azido group is introduced using azidation reactions, often involving azides like sodium azide (NaN₃).

  • Thiadiazole Formation: The thiadiazole ring is formed through cyclization reactions involving thioamides or thiocarbamates.

  • Methanone Formation: The final methanone group is introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert azido groups to amino groups.

  • Substitution: Substitution reactions can occur at various positions on the azetidine and thiadiazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) are often used for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Amino derivatives of the compound.

  • Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It may be used in the development of new pharmaceuticals, particularly in the treatment of infections and cancer.

  • Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The azido group can act as a bioisostere for other functional groups, influencing biological activity. The thiadiazole ring may interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can be compared with other similar compounds, such as:

  • Azetidine derivatives: These compounds share the azetidine ring but may have different substituents.

  • Thiadiazole derivatives: These compounds contain the thiadiazole ring but may have different functional groups attached.

  • Azido derivatives: These compounds contain the azido group but may have different heterocyclic structures.

The uniqueness of this compound lies in its combination of the azido group, azetidine ring, and methylated thiadiazole moiety, which provides distinct chemical and biological properties.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(4-methylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6OS/c1-4-6(15-12-9-4)7(14)13-2-5(3-13)10-11-8/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRJFOCVWBKUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Reactant of Route 5
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(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Reactant of Route 6
(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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